N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Thiazole-carboxamide Compound library screening Evidence gap

N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021266-40-9, molecular formula C23H19N3O4S, molecular weight 433.48 g/mol) is a synthetic small molecule belonging to the thiazole-carboxamide class. The compound contains a thiazole core substituted at the 4-position with a 3-oxo-3-((4-phenoxyphenyl)amino)propyl chain and at the 2-position with a furan-2-carboxamide moiety.

Molecular Formula C23H19N3O4S
Molecular Weight 433.48
CAS No. 1021266-40-9
Cat. No. B2987682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide
CAS1021266-40-9
Molecular FormulaC23H19N3O4S
Molecular Weight433.48
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
InChIInChI=1S/C23H19N3O4S/c27-21(24-16-8-11-19(12-9-16)30-18-5-2-1-3-6-18)13-10-17-15-31-23(25-17)26-22(28)20-7-4-14-29-20/h1-9,11-12,14-15H,10,13H2,(H,24,27)(H,25,26,28)
InChIKeyJJTQUMHLZXYBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021266-40-9): Chemoinformatic Baseline and Procurement Profile


N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide (CAS 1021266-40-9, molecular formula C23H19N3O4S, molecular weight 433.48 g/mol) is a synthetic small molecule belonging to the thiazole-carboxamide class . The compound contains a thiazole core substituted at the 4-position with a 3-oxo-3-((4-phenoxyphenyl)amino)propyl chain and at the 2-position with a furan-2-carboxamide moiety. Its structural architecture—combining a thiazole ring, a 4-phenoxyphenyl group, a propanamide linker, and a furan carboxamide terminus—is characteristic of compound libraries screened for kinase inhibition and antimicrobial activity, although no peer-reviewed primary publication or patent directly characterizes the biological activity of this precise chemotype under its CAS registry number .

Why Generic Substitution of N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide Is Not Supported by Available Evidence


Within the thiazole-carboxamide structural class, minor modifications—such as replacement of the 4-phenoxyphenyl group with a 4-chlorophenyl or isopropylphenyl substituent, or exchange of the furan terminus for a thiophene or nitro-substituted heterocycle—have been shown to produce significant shifts in potency (often >10-fold IC50 differences) and target selectivity profiles [1]. The propanamide linker in this compound introduces additional conformational flexibility and hydrogen-bonding capacity that is absent in direct thiazole-aryl analogs such as N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 313274-63-4) . However, no published head-to-head comparative study exists that quantifies the specific impact of these structural features on biological activity for CAS 1021266-40-9. Consequently, generic substitution decisions must be based on empirical testing rather than literature-based prediction.

Quantitative Evidence Guide for N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide: Comparator-Based Differentiation


No Direct Head-to-Head Biological Activity Comparison Data Are Available for CAS 1021266-40-9

A comprehensive search of PubMed, Google Scholar, BindingDB, ChEMBL, and patent databases (USPTO, EPO, WIPO) returned zero peer-reviewed publications or patents containing quantitative biological assay data (IC50, EC50, Ki, MIC, or % inhibition) for this precise compound (CAS 1021266-40-9). No direct head-to-head comparison with any named analog has been published. The compound appears exclusively on vendor catalog pages as a screening compound with stated purity of 95% . All biological activity claims in vendor descriptions reference generic class-level properties of thiazole derivatives rather than compound-specific measurements . This represents a verifiable evidence gap rather than a demonstration of inferiority or parity.

Thiazole-carboxamide Compound library screening Evidence gap

Class-Level Structural Differentiation: Propanamide Linker Versus Direct Thiazole-Aryl Connection

The target compound features a 3-oxo-3-((4-phenoxyphenyl)amino)propyl chain at the thiazole 4-position, creating a flexible linker with an additional amide bond (propionamide bridge) and extending the molecular weight to 433.48 g/mol . The closest commercially cataloged analog, N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide (CAS 313274-63-4, MW 362.4), lacks this linker and instead has the phenoxyphenyl group directly attached to the thiazole ring . This 71 Da molecular weight increase and the introduction of an additional hydrogen-bond donor/acceptor site (the internal amide) are structural features known in related thiazole SAR series to alter solubility, permeability, and target-binding geometry [1]. However, no experimental pharmacokinetic or biophysical comparison between these two compounds has been published.

Structural differentiation Linker chemistry Thiazole scaffold

Furan-2-Carboxamide Versus Thiophene-2-Carboxamide Terminus: Structural Analog Availability

A directly analogous compound, N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)thiophene-2-carboxamide (CAS not cataloged; MW 449.54 g/mol), in which the furan oxygen is replaced by a sulfur atom (thiophene), is also commercially available as a research compound . Furan-to-thiophene bioisosteric replacement is a well-precedented strategy in medicinal chemistry for modulating lipophilicity (calculated logP increase of approximately 0.4–0.7 units for thiophene over furan in similar scaffolds), metabolic stability (reduced CYP-mediated oxidation of the heterocycle), and target-binding affinity [1]. No published comparative biological data exist for the furan versus thiophene pair containing the 4-phenoxyphenyl-propanamide-thiazole scaffold.

Heterocycle substitution Furan vs. thiophene Bioisostere

4-Phenoxyphenyl Substituent in Aminothiazole mPGES-1 Inhibitors: Class-Level Activity Context

In a published series of 2-aminothiazole mPGES-1 inhibitors, compounds bearing a 4-phenoxyphenyl substituent at the thiazole R2 position demonstrated potent inhibition of cellular PGE2 production (IC50 = 1.1–1.5 μM for compounds TH-848 and TH-644) while maintaining negligible COX-2 inhibition (IC50 > 5 μM), establishing a selectivity window of >3.3–4.5-fold for mPGES-1 over COX-2 in this chemotype [1]. Although these reference compounds differ from the target compound in their 2-amino (rather than 2-furan-carboxamide) substitution and thiazole connectivity, the 4-phenoxyphenyl moiety is a shared pharmacophoric element. Whether the furan-2-carboxamide terminus and propanamide linker in CAS 1021266-40-9 retain, enhance, or abolish this mPGES-1 selectivity profile remains experimentally unaddressed.

mPGES-1 inhibition 4-phenoxyphenyl PGE2 Anti-inflammatory

Fenazaquin-Derived Mitochondrial Complex I Inhibitor Scaffold: Mechanistic Class Overlap Without Compound-Specific Data

The quinazoline-based acaricide fenazaquin inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase) with high potency (IC50 in the 1–10 nM range in bovine heart mitochondrial electron transport particles) [1]. Fenazaquin derivatives incorporating a quinazoline core have been developed as myocardial perfusion imaging agents, with the most potent analog (Compound 4) achieving an IC50 of 11.3 nM for Complex I inhibition [2]. The target compound (CAS 1021266-40-9) shares a nitrogen-containing heterocyclic scaffold but replaces the quinazoline core of fenazaquin with a thiazole-furan carboxamide architecture and incorporates a 4-phenoxyphenyl-propanamide element. No published evidence links this thiazole-based chemotype to Complex I inhibition. The structural divergence from fenazaquin's quinazoline pharmacophore makes functional extrapolation unreliable without direct biochemical testing.

Mitochondrial Complex I Fenazaquin analog MET-I acaricide Electron transport chain

Procurement-Relevant Application Scenarios for N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide Based on Current Evidence


De Novo Phenotypic or Target-Based Screening Library Expansion

Given the complete absence of published target engagement or phenotypic activity data for CAS 1021266-40-9, the primary research application is inclusion in a diversity-oriented screening library [1]. The compound's structural features—a thiazole core, 4-phenoxyphenyl group, propanamide linker, and furan-2-carboxamide terminus—represent a chemotype not yet characterized in the peer-reviewed literature. Procurement alongside its closest commercially available analogs (CAS 313274-63-4 and the thiophene-2-carboxamide variant) enables parallel SAR exploration to identify which structural elements drive any newly discovered activity.

Furan-to-Thiophene Bioisostere Pair for ADME and Potency Profiling

The availability of both the furan-2-carboxamide (MW 433.48) and thiophene-2-carboxamide (MW 449.54) variants of the 4-phenoxyphenyl-propanamide-thiazole scaffold [1], provides a matched molecular pair for investigating heterocycle-dependent differences in metabolic stability, solubility, and target binding. Users can procure both compounds and test them in parallel in assays of interest (e.g., kinase panels, antimicrobial susceptibility, or cytotoxicity screens) to empirically determine whether the furan or thiophene terminus is preferred for their specific application.

mPGES-1/COX-2 Selectivity Profiling Based on 4-Phenoxyphenyl Pharmacophore Hypothesis

Based on the class-level finding that 4-phenoxyphenyl-substituted aminothiazoles can achieve mPGES-1 inhibition with COX-2-sparing selectivity (IC50 selectivity ratio >3.3–4.5) [1], users interested in anti-inflammatory drug discovery may evaluate CAS 1021266-40-9 in cellular PGE2 production assays (e.g., IL-1β-stimulated human fibroblasts or A549 cells) alongside COX-2 enzymatic assays. The outcome will determine whether the furan-2-carboxamide and propanamide linker modifications preserve, diminish, or enhance the mPGES-1 selectivity observed in the simpler 2-aminothiazole series.

Mitochondrial Complex I Activity Screening for Agrochemical or Neurodegeneration Research

Although the target compound is structurally distinct from the quinazoline-based fenazaquin class of Complex I inhibitors (fenazaquin IC50 ≈ 1–10 nM) [1], its nitrogen-containing heterocyclic architecture may warrant evaluation in mitochondrial respiration assays (e.g., NADH:ubiquinone oxidoreductase activity in isolated mitochondria or permeabilized cells). Any observed Complex I inhibitory activity would establish a new thiazole-furan carboxamide chemotype for mitochondrial targeting, distinct from the quinazoline series.

Quote Request

Request a Quote for N-(4-(3-oxo-3-((4-phenoxyphenyl)amino)propyl)thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.